

# Application Note: Scale-Up Synthesis of Benzyl 1,4-Diazepane-1-Carboxylate

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## Compound of Interest

Compound Name: **Benzyl 1,4-diazepane-1-carboxylate**

Cat. No.: **B039994**

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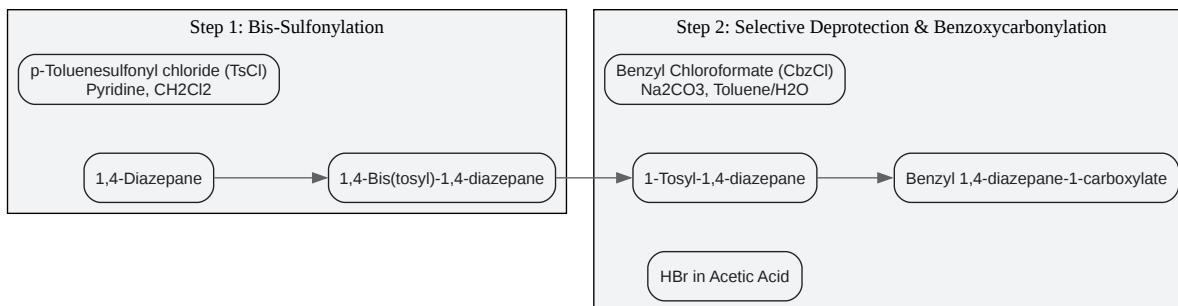
## Abstract

This application note details a robust and scalable protocol for the synthesis of **benzyl 1,4-diazepane-1-carboxylate**, a key intermediate in the development of various pharmaceutical agents. The described method focuses on a two-step synthetic sequence involving the formation of a bis-sulfonamide protected diazepane, followed by selective deprotection and subsequent N-benzoxy carbonylation. This approach ensures high purity and yield, suitable for large-scale production. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

## Introduction

1,4-Diazepane derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, **benzyl 1,4-diazepane-1-carboxylate**, serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The protection of one of the nitrogen atoms of the 1,4-diazepane ring with a benzyl carbamate group allows for selective functionalization of the second nitrogen, making it a valuable intermediate. This document provides a detailed methodology for the scale-up synthesis of this intermediate, addressing the challenges associated with large-scale production, such as purification and handling of reagents.

## Overall Reaction Scheme

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Caption: Overall synthetic workflow for **benzyl 1,4-diazepane-1-carboxylate**.

## Experimental Protocols

## Materials and Methods

All reagents were of commercial grade and used without further purification. Solvents were of ACS grade. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm) or by staining with potassium permanganate.

### Step 1: Synthesis of 1,4-Bis(p-toluenesulfonyl)-1,4-diazepane

A 22 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel was charged with 1,4-diazepane (1.00 kg, 9.98 mol) and dichloromethane (10 L). The solution was cooled to 0-5 °C in an ice-water bath. Pyridine (2.02 L, 24.95 mol) was added, followed by the portion-wise addition of p-toluenesulfonyl chloride (4.19 kg, 21.96 mol) over 2 hours, maintaining the internal temperature below 10 °C. The reaction mixture was stirred at room temperature for 18 hours. The reaction was then quenched by the slow addition of water (5 L). The organic layer was separated, washed with 1 M HCl (2 x 3 L), saturated aqueous NaHCO<sub>3</sub> solution (3 L), and brine (3 L). The organic layer was dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. The crude solid was triturated with methanol (5 L), filtered, and dried in a vacuum oven at 50 °C to yield 1,4-bis(p-toluenesulfonyl)-1,4-diazepane as a white solid.

## Step 2: Synthesis of **Benzyl 1,4-Diazepane-1-carboxylate**

A 50 L glass-lined reactor was charged with 1,4-bis(p-toluenesulfonyl)-1,4-diazepane (3.50 kg, 8.57 mol) and a 33% solution of hydrobromic acid in acetic acid (17.5 L). The mixture was heated to 70 °C and stirred for 12 hours. The reaction mixture was cooled to room temperature and slowly poured into a stirred mixture of ice (15 kg) and water (15 L). The precipitated solid (p-toluenesulfonic acid) was removed by filtration. The filtrate was cooled to 0-5 °C, and the pH was adjusted to >12 by the slow addition of 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C.

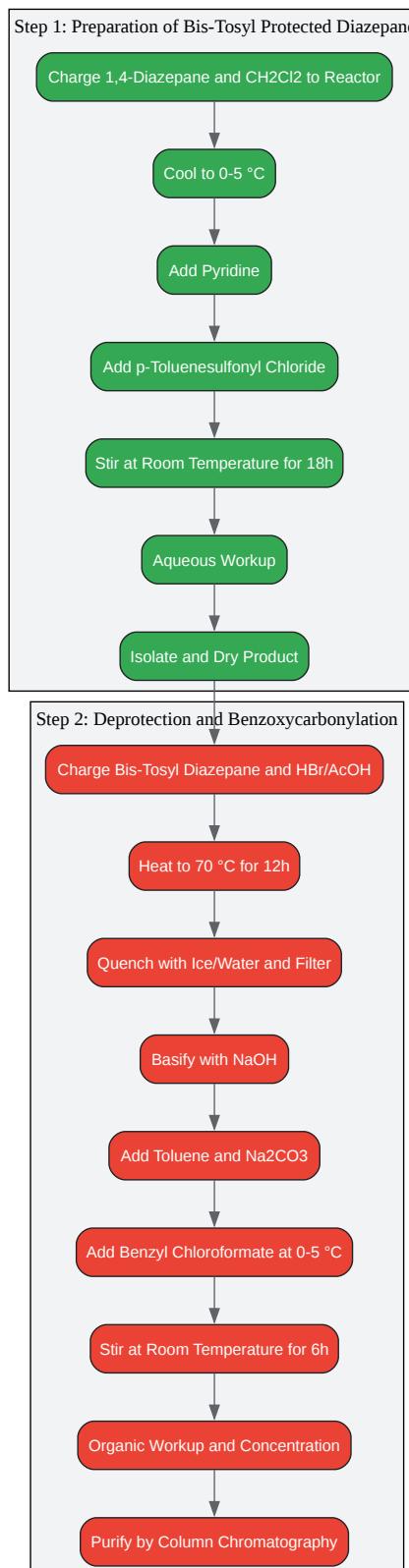
To the resulting aqueous solution of crude 1-tosyl-1,4-diazepane, toluene (15 L) was added, followed by sodium carbonate (1.82 kg, 17.14 mol). The biphasic mixture was stirred vigorously and cooled to 0-5 °C. Benzyl chloroformate (1.61 L, 11.14 mol) was added dropwise over 2 hours, maintaining the temperature below 10 °C. The reaction was stirred at room temperature for 6 hours. The organic layer was separated, and the aqueous layer was extracted with toluene (2 x 5 L). The combined organic layers were washed with water (5 L) and brine (5 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product. The crude oil was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford **benzyl 1,4-diazepane-1-carboxylate** as a pale yellow oil.

## Data Presentation

Step	Starting Material		Reagent	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	Purity (HPLC)
	g	Material							
1	1,4-Diazepane	p-Toluene sulfonyl chloride, Pyridine	Dichloromethane		0-25	18	1,4-Bis(tosyl)-1,4-diazepane	85	>98%
2a	1,4-Bis(tosyl)-1,4-diazepane	33% HBr in Acetic Acid	Acetic Acid		70	12	1-Tosyl-1,4-diazepane	-	-
2b	1-Tosyl-1,4-diazepane (crude)	Benzyl Chlorof ormate, Na <sub>2</sub> CO <sub>3</sub>	Toluene /Water		0-25	6	Benzyl 1,4-diazepane-1-carboxylate	75 (over 2 steps)	>97%

## Visualizations

## Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

## Conclusion

The described protocol provides a reliable and scalable method for the synthesis of **benzyl 1,4-diazepane-1-carboxylate**. The two-step approach allows for good control over the reaction and facilitates purification on a large scale. The presented data demonstrates high yields and purity, making this procedure suitable for implementation in a drug development setting. Further optimization of the purification step, such as crystallization, could be explored to avoid chromatography on a manufacturing scale.

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